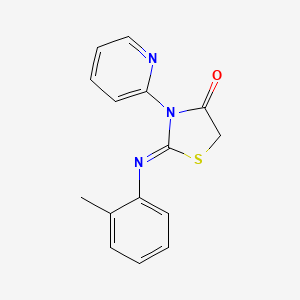
2-((2-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone is a heterocyclic compound that contains a thiazolidinone ring, a pyridine ring, and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone typically involves the reaction of 2-aminopyridine with 2-methylbenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-((2-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-((2-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore for the development of new drugs, particularly in the treatment of bacterial infections and cancer.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-((2-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-((2-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone
- This compound derivatives
- Other thiazolidinone compounds
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
36975-11-8 |
|---|---|
分子式 |
C15H13N3OS |
分子量 |
283.4 g/mol |
IUPAC名 |
2-(2-methylphenyl)imino-3-pyridin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H13N3OS/c1-11-6-2-3-7-12(11)17-15-18(14(19)10-20-15)13-8-4-5-9-16-13/h2-9H,10H2,1H3 |
InChIキー |
FQGKXGSAJBOGBF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N=C2N(C(=O)CS2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


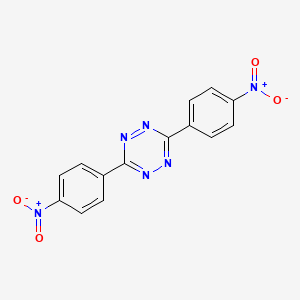
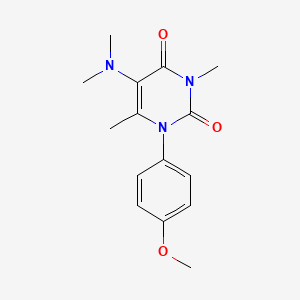
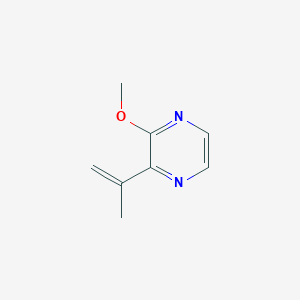
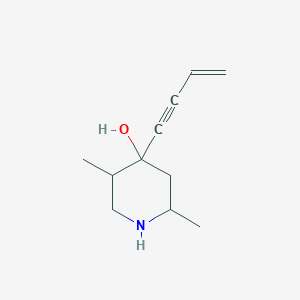

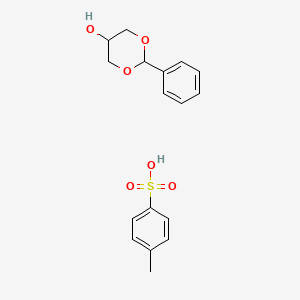
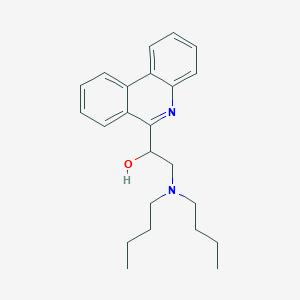

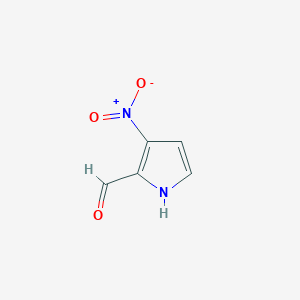
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
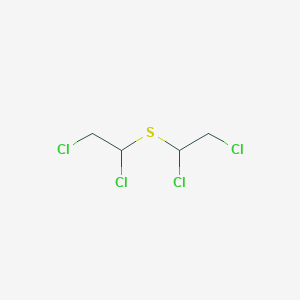
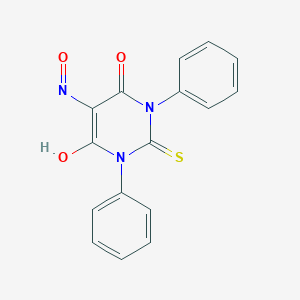
![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)

